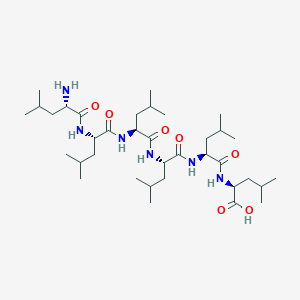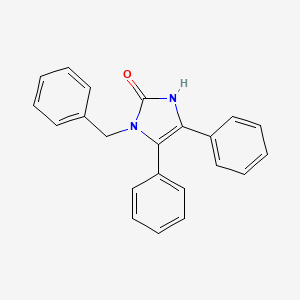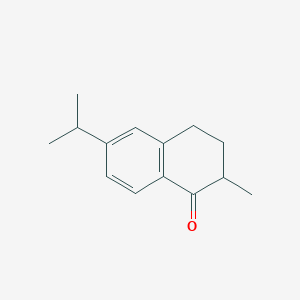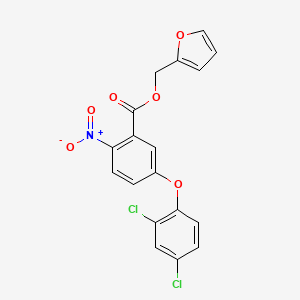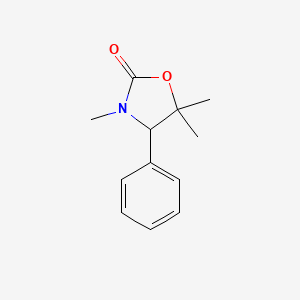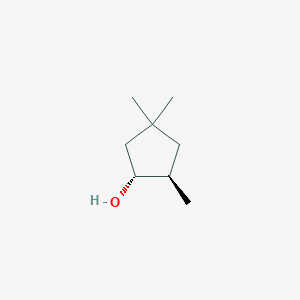
(1R,2R)-2,4,4-Trimethylcyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2,4,4-Trimethylcyclopentan-1-ol is a chiral alcohol with a cyclopentane ring structure. This compound is characterized by the presence of three methyl groups and a hydroxyl group attached to the cyclopentane ring. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2,4,4-Trimethylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R,2R)-2,4,4-Trimethylcyclopentanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
(1R,2R)-2,4,4-Trimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions or potassium permanganate (KMnO4) in basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of (1R,2R)-2,4,4-Trimethylcyclopentanone or (1R,2R)-2,4,4-Trimethylcyclopentanoic acid.
Reduction: Formation of (1R,2R)-2,4,4-Trimethylcyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives.
科学研究应用
(1R,2R)-2,4,4-Trimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (1R,2R)-2,4,4-Trimethylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The stereochemistry of the compound plays a crucial role in determining its biological effects and interactions.
相似化合物的比较
Similar Compounds
- (1S,2S)-2,4,4-Trimethylcyclopentan-1-ol
- (1R,2R)-2,4,4-Trimethylcyclopentanone
- (1R,2R)-2,4,4-Trimethylcyclopentanoic acid
Uniqueness
(1R,2R)-2,4,4-Trimethylcyclopentan-1-ol is unique due to its specific (1R,2R) stereochemistry, which imparts distinct physical and chemical properties
属性
CAS 编号 |
57905-83-6 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC 名称 |
(1R,2R)-2,4,4-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-6-4-8(2,3)5-7(6)9/h6-7,9H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChI 键 |
QIXDCVATINBRLV-RNFRBKRXSA-N |
手性 SMILES |
C[C@@H]1CC(C[C@H]1O)(C)C |
规范 SMILES |
CC1CC(CC1O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)

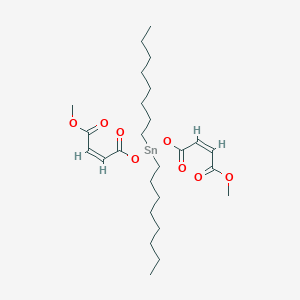
![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)

![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)
